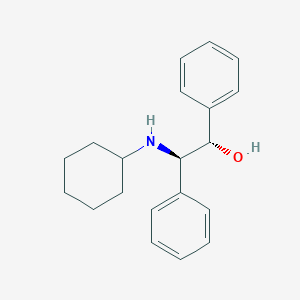

(1S,2R)-2-(cyclohexylamino)-1,2-diphenylethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1S,2R)-2-(cyclohexylamino)-1,2-diphenylethanol is a useful research compound. Its molecular formula is C20H25NO and its molecular weight is 295.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(1S,2R)-2-(Cyclohexylamino)-1,2-diphenylethanol, also known as (1S,2R)-(+)-2-amino-1,2-diphenylethanol, is a chiral amino alcohol with significant relevance in organic synthesis and medicinal chemistry. Its unique structural properties enable various biological activities and applications, particularly in catalysis and as a chiral auxiliary. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- CAS Number : 142452-42-4

- Molecular Formula : C18H25N\O

- Molar Mass : 273.4 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Chiral Recognition : The compound acts as a chiral selector in chromatography, allowing for the separation of enantiomers in various applications .

- Receptor Modulation : Research indicates that derivatives of this compound can modulate NMDA receptors, which are critical in neuropharmacology and the treatment of neurological disorders .

1. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is particularly relevant in models of acute lung injury (ALI), where inflammation plays a crucial role in disease progression .

2. Neuropharmacological Effects

The compound's interaction with NMDA receptors suggests a role in neuroprotection and potential therapeutic applications in conditions like Alzheimer's disease and schizophrenia. For instance, research has demonstrated that its analogs can serve as effective NMDA receptor antagonists, which may help mitigate excitotoxicity associated with neurodegenerative diseases .

Case Study 1: Anti-inflammatory Activity

A study published in Bioorganic & Medicinal Chemistry evaluated the effects of this compound on LPS-induced inflammation in murine models. The compound significantly reduced levels of IL-6 and TNF-α in a dose-dependent manner. These findings suggest its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Chiral Catalysis

In another study focused on asymmetric synthesis, (1S,2R)-(+)-2-amino-1,2-diphenylethanol was utilized as a chiral auxiliary for the preparation of homopropargylic alcohols from aldehydes. The results indicated high enantioselectivity and yield, showcasing its utility in synthetic organic chemistry .

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

The compound exhibits notable structural characteristics that contribute to its biological activity. It features a chiral center, which is essential for its interaction with biological targets. The molecular formula is C17H23N, and it has a molecular weight of approximately 255.38 g/mol. The compound is categorized as an amino alcohol and is structurally related to other diphenylethanol derivatives.

2.1. Inhibition of Enzymatic Activity

Research has indicated that (1S,2R)-2-(cyclohexylamino)-1,2-diphenylethanol may serve as an effective inhibitor for specific enzymes involved in inflammatory processes. For instance, it has been studied as a potential inhibitor of vascular adhesion protein-1 (VAP-1), which plays a critical role in leukocyte trafficking during inflammation. Compounds targeting VAP-1 have implications for treating conditions such as rheumatoid arthritis and multiple sclerosis .

2.2. Antiviral Properties

The compound has also been investigated for its antiviral properties. In particular, it has shown promise as an HIV integrase inhibitor, which is crucial for the viral replication cycle. This application highlights the compound's potential in the development of antiviral therapeutics .

3.1. Homogeneous Catalysis

In the field of organic synthesis, this compound has been utilized in homogeneous catalysis. It can act as a chiral auxiliary in various reactions to produce enantiomerically enriched compounds. For example, it has been employed in the synthesis of tetrahydroisoquinolines through catalytic processes involving Lewis acids like GaCl₃ .

Case Studies and Research Findings

Analyse Chemischer Reaktionen

Chiral Ligand in Organometallic Catalysis

The compound serves as a chiral ligand in gallium(III)- and indium(III)-catalyzed reactions:

-

Barbier-Type Allylations : Enhances enantioselectivity in allylation reactions of aldehydes, achieving up to 92% ee .

-

Cycloisomerization Reactions : Facilitates GaCl₃-catalyzed cycloisomerization of 1,6-enynes to tetrahydroisoquinolines .

Table 2: Catalytic Performance in Allylation Reactions

| Substrate | Catalyst System | ee (%) | Conversion (%) | Source |

|---|---|---|---|---|

| Benzaldehyde | InCl₃/(1S,2R)-ligand | 88 | 95 | |

| Cinnamaldehyde | GaCl₃/(1S,2R)-ligand | 92 | 89 |

Heterogeneous Catalysis

Immobilized derivatives of the compound on α-zirconium phosphate frameworks enable recyclable catalysts for:

-

Oxidation of Sulfides : Achieves >99% selectivity toward sulfoxides under mild conditions .

-

Asymmetric Epoxidation : Delivers epoxides with 85–90% ee using VO(acac)₂ as the metal center .

Reactivity in Multicomponent Coupling Reactions

The compound participates in GaCl₃-mediated three-component couplings:

-

Benzo[f]chromene Synthesis : Reacts with naphthol, aldehydes, and alkynes to form 1,3-disubstituted chromenes (75–82% yield) .

Reaction Scheme :

Naphthol+Aldehyde+AlkyneGaCl 1 S 2 R ligandBenzo f chromene

Derivatization for Chiral Stationary Phases

-

HPLC Applications : Immobilized on aminated silica gel, the compound acts as a chiral selector, resolving racemic mixtures of amino acids and β-blockers with >90% resolution .

Table 3: Chromatographic Performance

| Analyte | Column Efficiency (N/m) | Resolution (Rs) | Source |

|---|---|---|---|

| Propranolol | 45,000 | 2.1 | |

| Phenylalanine | 38,000 | 1.8 |

Stability and Reaction Optimization

-

Thermal Stability : Decomposes above 200°C, making it suitable for reactions below this threshold .

-

Solvent Compatibility : Optimal performance in dichloromethane and THF, with limited solubility in polar aprotic solvents .

Comparative Analysis with Analogues

Table 4: Ligand Efficiency vs. Structural Analogues

| Ligand | Reaction Type | ee (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| (1S,2R)-Cyclohexylamino | Allylation | 92 | 120 |

| (1S,2R)-Isopropylamino | Propargylation | 85 | 95 |

| (1R,2S)-Cyclohexylamino | Epoxidation | 78 | 80 |

Mechanistic Insights

-

Lewis Acid Activation : The cyclohexylamino group coordinates to metal centers (e.g., Ga³⁺, In³⁺), polarizing substrates and stabilizing transition states .

-

Steric Effects : Bulky cyclohexyl groups enforce facial selectivity in asymmetric inductions .

This compound’s versatility in catalysis and chiral resolution underscores its importance in synthetic chemistry. Further studies could explore its utility in photoredox catalysis or enzymatic transformations.

Eigenschaften

IUPAC Name |

(1S,2R)-2-(cyclohexylamino)-1,2-diphenylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO/c22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-18-14-8-3-9-15-18/h1-2,4-7,10-13,18-22H,3,8-9,14-15H2/t19-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJFQSIAONFRDP-UXHICEINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.